molecular formula C21H26F3N3O2 B5045388 ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

Cat. No.: B5045388
M. Wt: 409.4 g/mol
InChI Key: GUJIUNDWPOPXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 5-methyl-1H-pyrazole-3-carbaldehyde through the reaction of appropriate starting materials under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is synthesized by reacting suitable precursors, such as piperidine derivatives, with the pyrazole intermediate.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group is introduced through a nucleophilic substitution reaction, where the phenyl group is attached to the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-phenylpiperidine-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N3O2/c1-3-29-19(28)20(13-16-6-4-5-7-18(16)21(22,23)24)8-10-27(11-9-20)14-17-12-15(2)25-26-17/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJIUNDWPOPXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NNC(=C2)C)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.